Crystal Structure and Chiral Discrimination: Partial Solid Solution Behavior vs. Ideal Conglomerate
The target compound belongs to a system where the (R) and (S) enantiomers of methyl 2-(diphenylmethylsulfinyl)acetate (DMSAM) form a partial solid solution, rather than a true conglomerate [1]. This contrasts with the behavior of an ideal conglomerate, which is often the desired state for efficient preferential crystallization. The partial solid solution behavior is characterized by partial miscibility between enantiomers in the solid state, as determined by X-ray single crystal analyses and HPLC [1].
| Evidence Dimension | Solid-state chiral discrimination behavior |
|---|---|
| Target Compound Data | Forms a partial solid solution with its enantiomer |
| Comparator Or Baseline | Ideal conglomerate (no miscibility between enantiomers in solid state) |
| Quantified Difference | Qualitative difference in phase behavior; partial miscibility observed |
| Conditions | Solid state, as characterized by X-ray diffraction and HPLC |
Why This Matters
This specific phase behavior directly impacts the efficiency of chiral resolution and purification processes, making the pure enantiomer a necessary starting material for applications requiring high stereochemical purity.
- [1] Renou, L., Morelli, T., Coste, S., Petit, M.-N., Berton, B., Malandain, J.-J., & Coquerel, G. (2007). Chiral Discrimination at the Solid State of Methyl 2-(Diphenylmethylsulfinyl)acetate. Crystal Growth & Design, 7(9), 1599-1607. View Source
